dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes multiple methyl groups, a nitrophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones in the presence of a base to form the pyridine ring. The nitrophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves esterification to form the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate: Lacks the 1-(4-methylphenyl) group.
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate: Lacks the 4-(3-nitrophenyl) group.
Uniqueness
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate is unique due to the presence of both the nitrophenyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14-9-11-18(12-10-14)25-15(2)20(23(27)31-4)22(21(16(25)3)24(28)32-5)17-7-6-8-19(13-17)26(29)30/h6-13,22H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYAGADOKXIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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